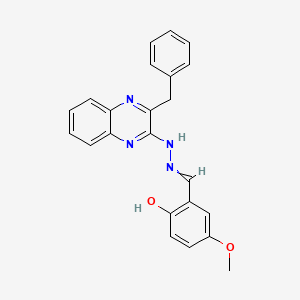

![molecular formula C13H8ClF3O3S B1306954 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-91-4](/img/structure/B1306954.png)

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

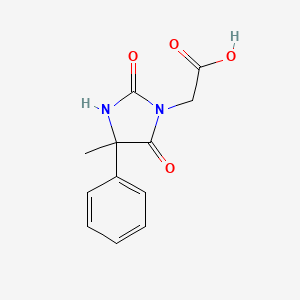

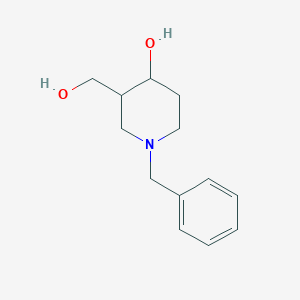

“4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride” is a chemical compound with the CAS Number: 885950-91-4 . It has a molecular weight of 336.72 and its IUPAC name is 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound appears as a white to yellow solid . The compound’s molecular formula is C13H8ClF3O3S .科学的研究の応用

Catalysts for Ring-Opening Polymerization

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride derivatives are used as ligands in magnesium complexes, which serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This process is crucial for producing polymers with controlled molecular weights and narrow polydispersity indices (Chen, Liu, Lin, & Ko, 2010).

Nanofiltration Membranes

Novel sulfonated thin-film composite nanofiltration membranes incorporating derivatives of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been developed. These membranes demonstrate improved water flux and are effective in the treatment of dye solutions, highlighting their potential in water purification and industrial applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Solid-Phase Synthesis

In the field of solid-phase synthesis, polymer-supported benzenesulfonylamides derived from 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been used as key intermediates. They facilitate various chemical transformations and are essential in producing diverse privileged scaffolds, indicating their significance in synthetic chemistry (Fülöpová & Soural, 2015).

Antimicrobial Applications

Derivatives of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride have been used to modify cotton fabrics with antimicrobial properties. These fabrics demonstrate significant efficacy against pathogens like S. aureus and E. coli, indicating potential applications in healthcare and textile industries (Jiang, Fang, Ren, & Huang, 2015).

Phthalocyanine Synthesis

This compound is also involved in the synthesis of novel (trifluoromethyl)phenoxy-substituted phthalocyanines, which are characterized by high solubility and have potential applications in dye and pigment industries (Burat, Öz, & Bayır, 2012).

Safety And Hazards

This compound is corrosive and poses a danger . It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXSEJVVJNYXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395364 |

Source

|

| Record name | 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |

CAS RN |

885950-91-4 |

Source

|

| Record name | 4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Z)-phenylmethylidene]-6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B1306890.png)

![7-Methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1306901.png)